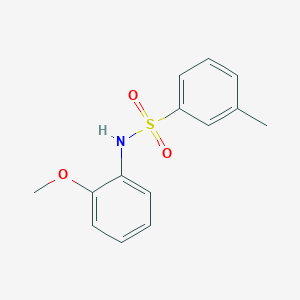![molecular formula C17H14Cl2N2O4 B2505027 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid CAS No. 339016-69-2](/img/structure/B2505027.png)
4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid is a chemically synthesized molecule that likely exhibits a conjugated system due to the presence of an α,β-unsaturated carbonyl group in its structure. This functional group is known for its reactivity, particularly in Michael-type addition reactions, and its ability to participate in various chemical transformations. The presence of substituents such as methoxy and dichlorophenyl groups can influence the electronic properties of the molecule and potentially its biological activity.
Synthesis Analysis
The synthesis of related α,β-unsaturated γ-oxo carboxylic acids typically involves the condensation of carbonyl compounds with active methylene groups under Michael reaction conditions. For instance, the synthesis of 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid was achieved by condensation with compounds containing active methylene groups to form various Michael adducts . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of α,β-unsaturated γ-oxo carboxylic acids is characterized by a conjugated system that includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C). This conjugation allows for resonance stabilization, which can affect the molecule's reactivity and interaction with other chemical species. The dichlorophenyl and methoxyphenyl substituents on the molecule would contribute to the overall electronic distribution, potentially affecting the reactivity of the compound in chemical reactions .
Chemical Reactions Analysis
Compounds similar to the one are known to undergo various chemical reactions. For example, polarographic reduction of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids leads to the formation of dihydroxybutanoic acids after hydrolysis . Additionally, the thermal cyclization of related esters can lead to the formation of different cyclic compounds due to nucleophilic substitution reactions . These reactions highlight the reactivity of the α,β-unsaturated γ-oxo carboxylic acid framework and suggest that the compound could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of α,β-unsaturated γ-oxo carboxylic acids are influenced by their molecular structure. The conjugated system can affect the compound's absorption spectra, making it potentially useful in UV-visible spectroscopy. The presence of electron-withdrawing or electron-donating substituents, such as the dichlorophenyl and methoxy groups, can further influence properties like acidity, reactivity, and solubility. Polarographic studies of related compounds have shown that they exhibit irreversible cathode waves, indicating a complex reduction behavior in electrochemical environments . These properties are essential for understanding the compound's behavior in various chemical contexts and potential applications in material science or pharmaceuticals.
Scientific Research Applications
Synthesis and Biological Activity
- Research has shown that reactions of similar compounds involving antipyrine lead to the production of pyridazinone derivatives, which have been used to synthesize dithio derivatives and chloropyridazine derivatives. These derivatives exhibit antimicrobial and antifungal activities, highlighting a method for the development of new therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Antimicrobial and Antifungal Applications
- A study focused on the synthesis and molecular docking assessment of new diimine Schiff base ligand and its binuclear complexes, demonstrating their utilization in sterilization and resistance against coronavirus (COVID-19), showcases the potential of these compounds in addressing contemporary global health challenges (Refat, Gaber, Alsanie, Kobeasy, Zakaria, & Alam, 2021).
Chemical Properties and Reactivity
- Investigations into the polarographic behavior of similar compounds have revealed complex reaction mechanisms leading to the formation of hydroxybutanoic acids and further hydrolysis products. This research contributes to our understanding of the electrochemical properties and potential applications of these compounds in synthetic chemistry (Posyagin, Vikhareva, Bystritskaya, Rubtsov, Neifel’d, & Zalesov, 2009).
Novel Synthetic Pathways
- The facile synthesis of polynuclear heterocycles and acyclic C-nucleosides via related compounds highlights innovative approaches to the construction of complex molecular architectures, potentially useful in medicinal chemistry and drug discovery processes (Hussein & Abu-Hashem, 2012).
properties
IUPAC Name |
(E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-25-12-5-2-10(3-6-12)13(17(23)24)9-16(22)21-20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3,(H,21,22)(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSPWYHQSNQFNL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)
![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)




![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)